Neocarratetraose 41-sulfate sodium salt

Enzymology Carbohydrate Chemistry Marine Biotechnology

Unlike heterogeneous carrageenan polysaccharides or undefined oligosaccharide mixtures, Neocarratetraose 41-sulfate sodium salt is a structurally defined, ≥98% pure tetrasaccharide with a single 4-O-sulfate ester on the non-reducing terminal galactose. This precise sulfation pattern ensures reproducible biological activity in antiviral, antitumor, and immunomodulatory SAR studies. It is the validated substrate for ι-carrageenase (Km 68.0 μM) and resists cleavage by disulfated-specific hydrolases, providing rigorous assay specificity. Choose a defined probe — eliminate confounding variables.

Molecular Formula C24H37NaO22S
Molecular Weight 732.588
CAS No. 108321-78-4
Cat. No. B566631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocarratetraose 41-sulfate sodium salt
CAS108321-78-4
Molecular FormulaC24H37NaO22S
Molecular Weight732.588
Structural Identifiers
SMILESC1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+]
InChIInChI=1S/C24H38O22S.Na/c25-1-5-9(27)18(44-22-12(30)17-10(28)7(41-22)3-37-17)13(31)23(40-5)43-15-8-4-38-19(15)14(32)24(42-8)45-20-11(29)21(33)39-6(2-26)16(20)46-47(34,35)36;/h5-33H,1-4H2,(H,34,35,36);/q;+1/p-1/t5-,6-,7-,8-,9+,10?,11-,12-,13-,14-,15?,16+,17+,18+,19-,20-,21-,22-,23+,24-;/m1./s1
InChIKeyOELQSMOXZBMFBA-VZRJCJMASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocarratetraose 41-Sulfate Sodium Salt (CAS 108321-78-4): A Structurally Defined Iota-Carrageenan Oligosaccharide


Neocarratetraose 41-sulfate sodium salt is a well-defined sulfated tetrasaccharide derived from the enzymatic degradation of iota-carrageenan, a red algal polysaccharide [1]. It serves as the primary product of ι-carrageenase hydrolysis [2] and is characterized by a specific sulfation pattern: a single sulfate ester group at the 4-O-position of the non-reducing terminal galactose residue [1]. With a molecular formula of C24H37NaO22S and a molecular weight of 732.59 g/mol [1], it is a pure, synthetic oligosaccharide that serves as a precise molecular probe for structure-activity relationship (SAR) studies in antiviral, antitumor, and immunomodulatory research, in contrast to heterogeneous polysaccharides or oligosaccharide mixtures.

The Risk of Substituting Neocarratetraose 41-Sulfate with Other Carrageenan Oligosaccharides


Carrageenan-derived oligosaccharides are not interchangeable due to variations in chain length, sulfation pattern, and purity that directly impact biological activity and experimental reproducibility. For instance, while oversulfated derivatives of κ-carrageenan oligosaccharides can exhibit enhanced immunostimulatory and antitumor activity compared to their unmodified counterparts [1], the specific position and number of sulfate groups are critical determinants of function [2]. Furthermore, even closely related compounds like neocarratetraose 4(1),4(3)-disulfate exhibit different binding properties and are not cleaved by the same specific hydrolases [3]. Using undefined mixtures or polysaccharides introduces confounding variables in assays, making it impossible to attribute an observed effect to a specific molecular interaction, thereby undermining data integrity and procurement value.

Quantitative Differentiation of Neocarratetraose 41-Sulfate: Comparative Activity Data


Superior Enzymatic Substrate Affinity: Neocarratetraose 41-Sulfate vs. Disulfated Analog

Neocarratetraose 41-sulfate serves as a specific, high-affinity substrate for the enzyme neocarratetraose 4-O-monosulfate β-hydrolase, with a defined Michaelis constant (Km). In stark contrast, the closely related disulfated analog, neocarratetraose 4-O-disulfate, is not a substrate for this purified enzyme and is not hydrolyzed [1]. This demonstrates a high degree of substrate specificity dependent on the precise sulfation pattern.

Enzymology Carbohydrate Chemistry Marine Biotechnology

Modulated Immunostimulatory and Antitumor Potency: Single Sulfate vs. Oversulfated Derivatives

While direct head-to-head data for neocarratetraose 41-sulfate itself is limited in primary literature, studies on the class of κ-carrageenan oligosaccharides demonstrate a clear quantitative relationship between sulfation degree and biological activity. For κ-carrageenan oligosaccharides, a sulfated derivative demonstrated significantly enhanced antitumor and immunostimulatory activity compared to its unmodified counterpart [1]. Oversulfation and other modifications of carrageenan oligosaccharides are known to enhance their antioxidant and cytoprotective activities in vitro [2]. By inference, the specific mono-sulfation pattern of neocarratetraose 41-sulfate provides a distinct, baseline level of activity against which the effects of further modification can be precisely measured.

Immunology Oncology Structure-Activity Relationship

Defined Chemical Identity and Purity: A Requirement for Reproducible Research

Unlike naturally sourced carrageenan polysaccharides which are heterogeneous in molecular weight and sulfation pattern, Neocarratetraose 41-sulfate sodium salt is offered as a defined, high-purity synthetic oligosaccharide . Commercial specifications typically list a purity of ≥95% to ≥98% . This is in contrast to the preparation of other oligosaccharides from enzymatic digestion of κ-carrageenan, which results in a mixture of different chain lengths (e.g., neocarrabiose-sulfate, neocarrahexaose-sulfate, neocarraoctaose-sulfate) that requires additional purification [1].

Analytical Chemistry Quality Control Procurement

Validated Role in Standardized Enzymatic Degradation Pathways

Neocarratetraose 41-sulfate is a well-characterized and primary product in the enzymatic degradation pathway of iota-carrageenan. It is specifically the main product, alongside iota-neocarrahexaose sulfate, of the enzyme ι-carrageenase (EC 3.2.1.157) [1][2]. Furthermore, its own degradation is catalyzed by a specific hydrolase, neocarratetraose 4-O-monosulfate β-hydrolase, which has been enriched and characterized, with a reported molecular weight of 94.0 kD and a pH optimum of 7 [3]. This places the compound within a known, quantifiable metabolic framework, unlike many other sulfated oligosaccharides.

Biochemistry Metabolic Engineering Enzymology

High-Value Research Applications for Neocarratetraose 41-Sulfate Sodium Salt


Enzymology and Carrageenan Catabolism Studies

This compound is an essential substrate for the purification and kinetic characterization of neocarratetraose 4-O-monosulfate β-hydrolase, a key enzyme in the marine carbon cycle [1]. Its defined Km (68.0 μM) allows for precise enzymatic assays, and its failure to be cleaved by hydrolases acting on disulfated analogs provides a stringent test for enzyme specificity.

Structure-Activity Relationship (SAR) Studies for Bioactivity

The defined mono-sulfation pattern of Neocarratetraose 41-sulfate makes it a critical reference standard in SAR studies investigating the role of sulfate groups in antiviral, antitumor, and immunomodulatory activities [1][2]. Its activity profile can be quantitatively compared against desulfated, oversulfated, or differently sulfated derivatives to map the structural determinants of function.

Development of Highly Defined Bioassays

Researchers seeking to minimize experimental variability should use Neocarratetraose 41-sulfate (≥95% purity) [1] instead of heterogeneous carrageenan polysaccharides or oligosaccharide mixtures. This ensures that observed effects, such as inhibition of viral attachment [2], can be attributed to a specific molecular interaction with the compound, rather than to an undefined component of a mixture.

Synthesis of Novel Glycoconjugates and Carbohydrate Probes

The compound's description as a "synthetic oligosaccharide... modified with methylation, saccharide, and Click modification" [1] highlights its utility as a building block in carbohydrate chemistry. Its defined structure and reactive handle make it a valuable starting material for synthesizing more complex glycoconjugates or glycan arrays for probing carbohydrate-binding proteins.

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